Benzeneethanol, a-[4-[2-(diethylamino)ethoxy]phenyl]-4-methoxy-a-phenyl-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanol, a-[4-[2-(diethylamino)ethoxy]phenyl]-4-methoxy-a-phenyl- involves multiple steps. One common synthetic route includes the reaction of 4-methoxybenzaldehyde with phenylmagnesium bromide to form a secondary alcohol. This intermediate is then reacted with 4-[2-(diethylamino)ethoxy]benzaldehyde under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Benzeneethanol, a-[4-[2-(diethylamino)ethoxy]phenyl]-4-methoxy-a-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the diethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Benzeneethanol, a-[4-[2-(diethylamino)ethoxy]phenyl]-4-methoxy-a-phenyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its effects on cellular processes and its interaction with biological molecules.
Medicine: It has been investigated for its potential therapeutic effects, particularly as an antiestrogen agent in the treatment of hormone-related conditions.
Mechanism of Action
The mechanism of action of Benzeneethanol, a-[4-[2-(diethylamino)ethoxy]phenyl]-4-methoxy-a-phenyl- involves its interaction with estrogen receptors. As a nonsteroidal antiestrogen, it binds to estrogen receptors, blocking the effects of estrogen and inhibiting the growth of estrogen-dependent cells. This mechanism is particularly relevant in the context of hormone-related cancers, where the compound can help reduce tumor growth .
Comparison with Similar Compounds
Similar Compounds
Tamoxifen: Another nonsteroidal antiestrogen used in the treatment of breast cancer.
Raloxifene: A selective estrogen receptor modulator (SERM) used for osteoporosis and breast cancer prevention.
Clomiphene: A SERM used in the treatment of infertility.
Uniqueness
Benzeneethanol, a-[4-[2-(diethylamino)ethoxy]phenyl]-4-methoxy-a-phenyl- is unique due to its specific chemical structure, which allows it to interact with estrogen receptors in a distinct manner compared to other antiestrogens. Its nonsteroidal nature also differentiates it from steroidal antiestrogens, providing a different profile of biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C28H35NO3 |
---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
1-[4-[2-(diethylamino)ethoxy]phenyl]-3-(4-methoxyphenyl)-1-phenylpropan-1-ol |
InChI |
InChI=1S/C28H35NO3/c1-4-29(5-2)21-22-32-27-17-13-25(14-18-27)28(30,24-9-7-6-8-10-24)20-19-23-11-15-26(31-3)16-12-23/h6-18,30H,4-5,19-22H2,1-3H3 |
InChI Key |
OITMRMJCWZIDON-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(CCC2=CC=C(C=C2)OC)(C3=CC=CC=C3)O |
Origin of Product |
United States |
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